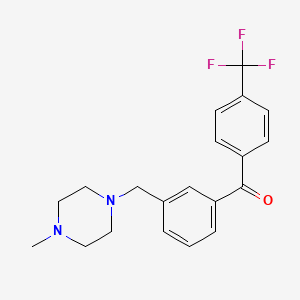

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

Description

3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone is a chemical compound that belongs to the class of benzophenones.

Properties

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-3-2-4-17(13-15)19(26)16-5-7-18(8-6-16)20(21,22)23/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBIWFQGRGCTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643440 | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-06-5 | |

| Record name | Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . Another method involves the reduction of 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine using Raney Nickel under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale, with optimizations to enhance yield and purity. The use of large-scale reactors and continuous flow systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Raney Nickel and hydrogen gas are frequently used for reduction reactions.

Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may interact with biological targets relevant to several diseases.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a candidate for further development in cancer therapeutics .

- Neuropharmacology : The presence of the piperazine moiety is crucial in drug design for central nervous system disorders. Compounds containing piperazine have been linked to various neuropharmacological effects, including anxiolytic and antidepressant activities .

- Antimicrobial Properties : Some studies have shown that derivatives of benzophenone can possess antimicrobial activity. This suggests that 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone may also be explored for its potential as an antimicrobial agent .

Material Science

Applications in Photovoltaics

The compound's structural characteristics allow it to be used in the development of organic photovoltaic materials. Research into organic semiconductors shows that benzophenone derivatives can improve charge transport properties and stability in solar cells .

Polymer Chemistry

In polymer science, benzophenones are often used as photoinitiators in UV-curable coatings and adhesives. The trifluoromethyl group can enhance the performance of these materials by improving their thermal stability and resistance to solvents .

Chemical Intermediate

Synthesis of Complex Molecules

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline

- 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride

- 3’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

Uniqueness

3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone is unique due to its specific combination of a trifluoromethyl group and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

Chemical Structure

Biological Activity Overview

Research indicates that 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone exhibits various biological activities, particularly in the realm of pharmacology. Its interactions with biomolecules suggest potential applications in treating various conditions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing physiological responses.

Therapeutic Applications

The biological activity of 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone suggests several therapeutic applications:

- Anticancer Activity : Some studies have indicated that the compound may possess cytotoxic properties against cancer cell lines, although further research is required to elucidate this effect.

- Antimicrobial Properties : There is emerging evidence that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : A study published in a pharmaceutical journal demonstrated that various derivatives of benzophenone compounds showed significant cytotoxic effects against HeLa and Hep-2 cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting that 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone could have similar effects .

- Antimicrobial Research : Research has indicated that certain benzophenone derivatives demonstrate antimicrobial activity against Gram-positive bacteria. The potential of 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone as an antimicrobial agent warrants further investigation .

- Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have shown promise for this compound as a lead for developing new pharmacological agents targeting metabolic pathways .

Data Table: Biological Activities and Findings

Q & A

(Basic) What are the standard synthetic routes for 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Benzophenone Formation : Start with 4-trifluoromethylbenzophenone derivatives. Introduce the piperazine moiety via nucleophilic substitution or reductive amination. For example, coupling 4-(trifluoromethyl)benzaldehyde with a methylpiperazine-containing intermediate under Pd-catalyzed conditions .

Methylpiperazine Incorporation : React the benzophenone intermediate with 4-methylpiperazine in anhydrous DMF, using a coupling agent like EDC/HOBt to form the methylpiperazinomethyl linkage .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the product. Yield optimization (e.g., 60–75%) depends on reaction time and temperature control .

(Basic) How is the compound’s purity and structural integrity validated?

Methodological Answer:

- Purity Assessment :

- Structural Confirmation :

(Advanced) How can reaction yields be optimized when steric hindrance from the trifluoromethyl group impedes piperazine coupling?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh) vs. Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with additives like KCO to mitigate dehalogenation side reactions .

- Temperature Control : Lower reaction temperatures (e.g., 80°C vs. 110°C) reduce decomposition of the trifluoromethyl group while maintaining reaction kinetics .

(Advanced) How to resolve contradictory bioactivity data in receptor-binding assays?

Methodological Answer:

- Assay Variability :

- Receptor Models : Compare results across transfected HEK293 cells (overexpressing GPCRs) vs. primary neuronal cultures, as receptor density impacts ligand efficacy .

- Control Compounds : Include reference agonists/antagonists (e.g., clozapine for 5-HT receptors) to validate assay conditions .

- Data Normalization : Use Z-factor analysis to quantify signal-to-noise ratios and exclude assays with Z < 0.5 .

(Basic) What solvents are suitable for solubility testing and formulation?

Methodological Answer:

- Primary Solvents : Test DMSO (for stock solutions) and ethanol/water mixtures (for in vitro assays). The compound’s logP (~3.2) suggests moderate hydrophobicity .

- Stability Screening : Monitor degradation via HPLC after 24-hour incubation in PBS (pH 7.4) at 37°C; <5% degradation is acceptable for short-term assays .

(Advanced) What computational strategies predict interactions with kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 3PP0 for JAK2). Focus on the ATP-binding pocket; prioritize residues with hydrophobic (e.g., Leu983) and π-stacking (Phe994) interactions .

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like molar refractivity and topological polar surface area. Validate with leave-one-out cross-validation (R > 0.7) .

(Advanced) How to address discrepancies in metabolic stability across species (e.g., human vs. murine microsomes)?

Methodological Answer:

- In Vitro Metabolism :

- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.